Benzenepropanoic acid, 2-((2S)-2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester
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Overview
Description
Esprolol is a novel beta-adrenergic receptor antagonist primarily used for the study of exertional angina . It is known for its rapid onset, short time to peak effect, and relatively short duration of action after sublingual and oral administration . Esprolol is a potent compound that blocks beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and myocardial contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esprolol involves the reaction of a phenoxypropanolamine derivative with an appropriate beta-adrenergic blocking agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, Esprolol is produced through a series of chemical reactions that involve the use of high-purity reagents and solvents. The process includes steps such as esterification, hydrolysis, and purification to obtain the final product in its pure form .
Types of Reactions:
Oxidation: Esprolol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Esprolol into its reduced forms, which may have different pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Esprolol, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Esprolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and to develop new beta-blockers.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential use in treating cardiovascular diseases, such as hypertension and angina.
Mechanism of Action
Esprolol exerts its effects by blocking beta-adrenergic receptors in the heart. This action leads to a decrease in the force and rate of heart contractions, thereby reducing myocardial oxygen demand and alleviating symptoms of angina . The compound prevents the action of naturally occurring substances like epinephrine and norepinephrine, which are responsible for increasing heart rate and contractility .
Comparison with Similar Compounds
Esmolol: Another beta-adrenergic blocker with a rapid onset and short duration of action.
Metoprolol: A selective beta-1 adrenergic receptor blocker used for treating hypertension and angina.
Propranolol: A non-selective beta-adrenergic blocker used for various cardiovascular conditions.
Uniqueness of Esprolol: Esprolol is unique due to its rapid onset and short duration of action, making it suitable for short-term use in acute settings. Its chemical structure, which includes an ester group, allows for rapid metabolism and clearance from the body .
Properties
CAS No. |
396654-09-4 |
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Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 3-[2-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |
InChI |
InChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3/t15-/m0/s1 |
InChI Key |
DMLSVZSUDBKLED-HNNXBMFYSA-N |
SMILES |
CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O |
Isomeric SMILES |
CCOC(=O)CCC1=CC=CC=C1OC[C@H](CNC(C)C)O |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O |
Synonyms |
esprolol esprolol hydrochloride |
Origin of Product |
United States |
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